molecular formula C18H13BrO2 B5747767 2-[(4-bromobenzyl)oxy]-1-naphthaldehyde

2-[(4-bromobenzyl)oxy]-1-naphthaldehyde

Cat. No. B5747767
M. Wt: 341.2 g/mol
InChI Key: AHSMXACOKJVXDS-UHFFFAOYSA-N
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Description

“2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is a chemical compound with the molecular formula C18H13BrO2 . It’s important to note that while there is information available for similar compounds, specific data for this exact compound is limited .


Molecular Structure Analysis

The molecular structure of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” consists of a naphthaldehyde group attached to a bromobenzyl group via an oxygen atom . The bromine atom in the bromobenzyl group is a significant feature, as it’s a heavy atom that can significantly influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The exact physical and chemical properties of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” are not specified in the available resources. However, it’s known that the compound is a solid .

Mechanism of Action

The mechanism of action of “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is not explicitly stated in the available resources. However, similar compounds have been studied for their DNA-binding properties .

Safety and Hazards

Specific safety and hazard information for “2-[(4-bromobenzyl)oxy]-1-naphthaldehyde” is not available. However, brominated compounds can be hazardous and may cause skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

2-[(4-bromophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMXACOKJVXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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